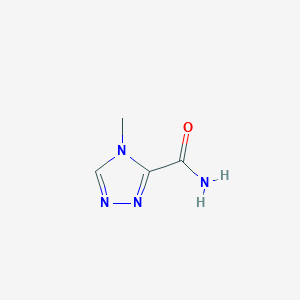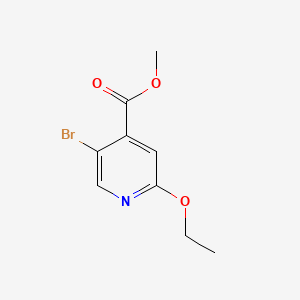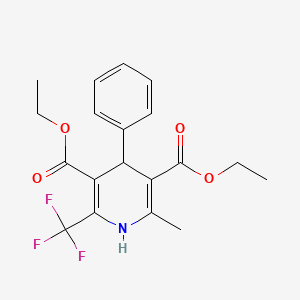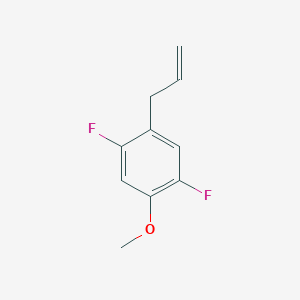
3-(2-Bromo-1H-imidazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-1H-imidazol-5-yl)phenol is a compound that features a phenol group attached to a brominated imidazole ring. Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within a five-membered ring structure. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1H-imidazol-5-yl)phenol typically involves the bromination of an imidazole derivative followed by the introduction of a phenol group. One common method involves the reaction of 2-bromoimidazole with a phenol derivative under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-1H-imidazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted imidazole.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrogen-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Bromo-1H-imidazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-1H-imidazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the brominated imidazole ring can participate in various interactions, such as π-π stacking and halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1H-imidazole: Lacks the phenol group, making it less versatile in forming hydrogen bonds.
3-(1H-imidazol-5-yl)phenol: Lacks the bromine atom, which may reduce its ability to participate in halogen bonding.
4-(2-Bromo-1H-imidazol-5-yl)phenol: Similar structure but with the phenol group in a different position, potentially altering its reactivity and interactions.
Uniqueness
3-(2-Bromo-1H-imidazol-5-yl)phenol is unique due to the presence of both a brominated imidazole ring and a phenol group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1784950-19-1 |
|---|---|
Formule moléculaire |
C9H7BrN2O |
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
3-(2-bromo-1H-imidazol-5-yl)phenol |
InChI |
InChI=1S/C9H7BrN2O/c10-9-11-5-8(12-9)6-2-1-3-7(13)4-6/h1-5,13H,(H,11,12) |
Clé InChI |
LWQDQTNRZWTPHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C2=CN=C(N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)




![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)






